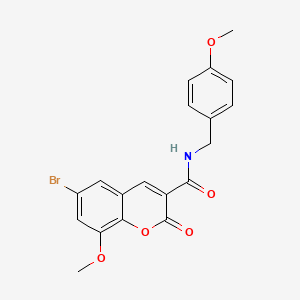
4-fluoro-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide, also known as FMSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
作用机制
4-fluoro-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide works by inhibiting the activity of a specific enzyme called carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, 4-fluoro-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide can prevent the cells from producing energy through a process called glycolysis, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-fluoro-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of cell death, and reduction of tumor size. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of other diseases, such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using 4-fluoro-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide in lab experiments is its high potency, which allows for the use of lower concentrations and smaller amounts of the compound. However, 4-fluoro-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide is also highly reactive and can be difficult to handle, requiring specialized equipment and expertise. Additionally, further research is needed to fully understand the potential side effects and limitations of using 4-fluoro-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide in medical research.
未来方向
There are several future directions for research involving 4-fluoro-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide, including the development of new cancer treatments and the study of its potential applications in other diseases. One area of focus is the development of more targeted therapies that can selectively inhibit CAIX in cancer cells, while sparing healthy cells. Additionally, further research is needed to fully understand the mechanisms underlying 4-fluoro-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide's effects and to identify potential side effects and limitations of its use in medical research.
Conclusion:
In conclusion, 4-fluoro-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide is a promising compound with potential applications in medical research, particularly in the study of cancer and other diseases. While further research is needed to fully understand its mechanisms of action and potential side effects, 4-fluoro-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide represents a promising avenue for the development of new treatments and therapies.
合成方法
4-fluoro-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide can be synthesized using a multi-step process involving the reaction of 4-fluoro-3-nitrobenzoic acid with morpholine and triethylamine, followed by the reaction of the resulting intermediate with 2-phenylethylamine and sodium hydride. The final product is obtained through purification using column chromatography.
科学研究应用
4-fluoro-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide has potential applications in medical research, particularly in the study of cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments. 4-fluoro-3-(4-morpholinylsulfonyl)-N-(2-phenylethyl)benzamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-fluoro-3-morpholin-4-ylsulfonyl-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c20-17-7-6-16(19(23)21-9-8-15-4-2-1-3-5-15)14-18(17)27(24,25)22-10-12-26-13-11-22/h1-7,14H,8-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMHEGHJFIDMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-isopropyl-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6114596.png)
![3-(1-adamantyl)-6-amino-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6114599.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6114602.png)

![N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6114614.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B6114617.png)

![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B6114632.png)
![1-(1H-benzimidazol-1-yl)-3-(bicyclo[2.2.1]hept-2-ylmethoxy)-2-propanol hydrochloride](/img/structure/B6114642.png)

![ethyl 1-[2-hydroxy-3-(isopropylamino)propyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B6114653.png)
![methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate](/img/structure/B6114658.png)
![2-[1-cyclopentyl-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6114662.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6114669.png)